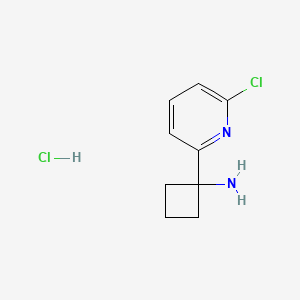

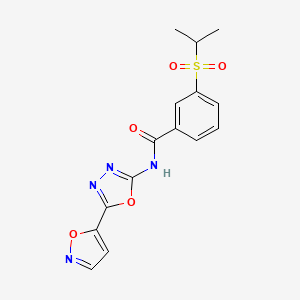

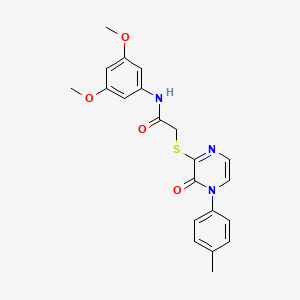

![molecular formula C21H25ClN2OS B2546109 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-84-4](/img/structure/B2546109.png)

1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex molecule that includes an adamantyl group, a chlorophenyl group, and a dihydroimidazolyl group linked through a methanone moiety. While the specific compound is not directly studied in the provided papers, related adamantane derivatives have been investigated for their structural and electronic properties, as well as their potential as precursors for further chemical synthesis and as inhibitors for certain enzymes.

Synthesis Analysis

The synthesis of adamantane derivatives can involve multiple steps, starting from commercially available adamantane or its derivatives. For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was achieved through a five-step process with an overall yield of 28% . Another study reported the synthesis of a potent non-steroidal inhibitor, which involved the condensation of 2-methyl-6-hydroxybenzoxazole with 2-adamantanone . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone.

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using both experimental and theoretical methods. For instance, the structural molecular geometry, vibrational frequencies, and NMR chemical shifts of (adamantan-1-yl)(phenylsulfanyl)methanone were investigated using DFT/B3LYP computational methods . Such studies are crucial for understanding the molecular structure and electronic configuration of the compound .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, leading to the formation of novel compounds. The photochemical reaction of N-(1-adamantyl)phthalimide, for example, resulted in a novel hexacyclic benzazepine derivative, showcasing the reactivity of adamantane-containing compounds under specific conditions . These reactions can be indicative of the types of chemical transformations that 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives, such as their spectroscopic, electronic, and thermodynamic characteristics, have been characterized in various studies. The HOMO, LUMO, and NBO analyses provide insights into charge transfers and electronic transitions, which are important for understanding the reactivity and stability of the compound . Additionally, the thermodynamic properties can give clues about the compound's behavior under different temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

- Novel Tetrahydropyrimidine–Adamantane Hybrids : A series of novel tetrahydropyrimidine–adamantane hybrids have been synthesized and evaluated for their anti-inflammatory activities. Compounds within this series exhibited excellent and promising anti-inflammatory activities, showcasing the potential therapeutic benefits of adamantane derivatives in treating inflammatory conditions (Kalita et al., 2015).

Antimicrobial and Anticancer Applications

- Pyrazole Derivatives with Oxa/Thiadiazolyl, Pyrazolyl Moieties and Pyrazolo[4,3-d]-Pyrimidine Derivatives : These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good antimicrobial activity (Hafez et al., 2016).

- Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and Oxadiazolines : Certain adamantane derivatives were synthesized and showed potent broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans, highlighting their potential as antimicrobial agents (El-Emam et al., 2012).

Chemical Synthesis and Structural Studies

- Synthesis of Adamantylated Pyrimidines Using the Biginelli Reaction : Adamantylated pyrimidines were prepared using an adamantane 3-oxonitrile and adamantane 1,3-dicarbonyl compounds in the Biginelli reaction, demonstrating the versatility of adamantane derivatives in synthetic chemistry (Lashmanova et al., 2016).

- Molecular Docking and Hirshfeld Surface Analysis : Studies on specific adamantane derivatives have been conducted to understand their binding interactions with biological targets, showcasing their potential in drug design and development. These studies provide insights into the electronic properties, molecular docking, and intermolecular interactions of adamantane compounds (Jayasheela et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBIUUWEAJGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

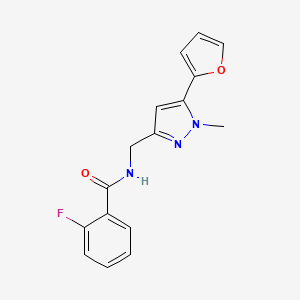

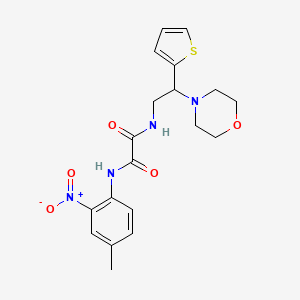

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)

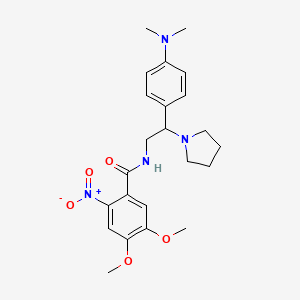

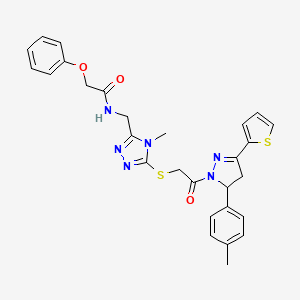

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)

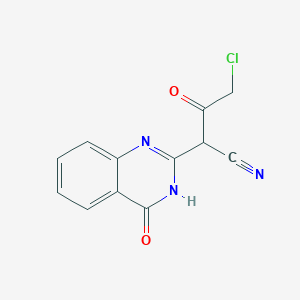

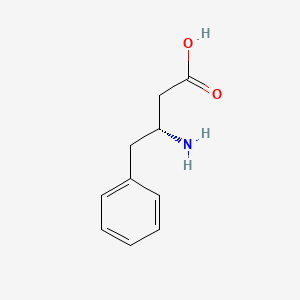

![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)